molecular formula C8H5F2N3 B13661958 5-(2,6-difluorophenyl)-1H-1,2,4-triazole

5-(2,6-difluorophenyl)-1H-1,2,4-triazole

Cat. No.: B13661958
M. Wt: 181.14 g/mol
InChI Key: MAQVFCITTHPDAX-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a difluorophenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-difluorophenyl)-1H-1,2,4-triazole typically involves the reaction of 2,6-difluorobenzonitrile with hydrazine hydrate, followed by cyclization. The reaction conditions often include the use of a solvent such as ethanol or methanol and heating to facilitate the cyclization process. The reaction can be summarized as follows:

    Step 1: Reaction of 2,6-difluorobenzonitrile with hydrazine hydrate.

    Step 2: Cyclization to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine (Cl₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

5-(2,6-Difluorophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and other diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,6-difluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit the synthesis of essential biomolecules in microorganisms, thereby exerting its antimicrobial properties. The exact molecular pathways involved can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

    Difludiazepam: A benzodiazepine derivative with similar difluorophenyl groups.

    Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: A photoactive compound with a difluorophenyl group.

Uniqueness

5-(2,6-Difluorophenyl)-1H-1,2,4-triazole is unique due to its triazole ring structure combined with the difluorophenyl group This combination imparts specific chemical and biological properties that distinguish it from other compounds

Properties

Molecular Formula

C8H5F2N3

Molecular Weight

181.14 g/mol

IUPAC Name

5-(2,6-difluorophenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C8H5F2N3/c9-5-2-1-3-6(10)7(5)8-11-4-12-13-8/h1-4H,(H,11,12,13)

InChI Key

MAQVFCITTHPDAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC=NN2)F

Origin of Product

United States

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